
Firsocostat
Overview
Description
Firsocostat is a small molecule inhibitor of acetyl-coenzyme A carboxylase, an enzyme that plays a crucial role in fatty acid synthesis. It was originally designated as GS-0976 and discovered by Nimbus Therapeutics. This compound is currently under development by Gilead Sciences for the treatment of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
Biochemical Analysis
Biochemical Properties
Firsocostat plays a significant role in biochemical reactions as it inhibits acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .
Cellular Effects
This compound has shown to have moderate antifungal activity against Candida albicans, a yeast that can cause fungal infections . When combined with other antifungal agents like voriconazole, itraconazole, or amphotericin B, it exhibited synergistic effects across almost all drug-sensitive and drug-resistant C. albicans strains tested .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to the ACC of C. albicans and inhibiting its enzymatic activity . This binding interaction disrupts the normal function of ACC, leading to the observed antifungal effects .
Temporal Effects in Laboratory Settings
In a study evaluating the pharmacokinetics and safety of this compound in participants with varying degrees of hepatic impairment, this compound plasma exposure (AUCinf) was observed to increase in participants with mild, moderate, and severe hepatic impairment, relative to matched controls .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid synthesis. By inhibiting ACC, it disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis .
Transport and Distribution
Hepatic organic anion transporting polypeptides play a significant role in the disposition of this compound with minimal contributions from uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily in the liver, given its role as a liver-targeted inhibitor of ACC
Preparation Methods
Synthetic Routes and Reaction Conditions
Firsocostat is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:
- Formation of the oxazole ring.
- Coupling of the oxazole intermediate with a thieno[2,3-d]pyrimidine derivative.
- Introduction of the methoxyphenyl and oxan-4-yloxyethyl groups.
- Final coupling with a propanoic acid derivative.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring compliance with Good Manufacturing Practices (GMP). The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Firsocostat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Nonalcoholic Steatohepatitis (NASH)
Firsocostat has been extensively studied for its effectiveness in treating NASH, a condition characterized by fat buildup in the liver leading to inflammation and fibrosis. Key clinical trials include:
- Phase 2 Trials : Several Phase 2 studies have evaluated this compound's safety and efficacy in patients with NASH and varying degrees of fibrosis. For instance, a trial involving 392 patients demonstrated that combinations of this compound with other agents like cilofexor led to significant improvements in liver biochemistry and reductions in liver fat .
- Combination Therapy : this compound is often tested alongside other drugs to enhance therapeutic outcomes. A notable study combined this compound with cilofexor, showing a reduction in hepatic fat by 30% or more in 74% of participants after 12 weeks . This combination also improved various biomarkers related to liver health.
Study | Combination | Duration | Participants | Key Findings |
---|---|---|---|---|
Phase 2 | Cilofexor + this compound | 12 weeks | 20 | Significant reduction in hepatic fat |
Phase 2b | This compound + Selonsertib | 48 weeks | 392 | Improvements in NASH activity; potential antifibrotic effects |
Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
This compound is also being investigated for its potential benefits in treating metabolic dysfunction-associated fatty liver disease (MAFLD), an emerging classification that encompasses conditions similar to NASH but focuses on metabolic factors. Preliminary studies indicate that this compound may help reduce liver fat and improve metabolic parameters in affected patients .
Case Study: Efficacy in Advanced Fibrosis
In a recent clinical trial involving patients with advanced fibrosis due to NASH, participants receiving a combination of cilofexor and this compound showed promising results. The study reported improvements in fibrosis scores and significant reductions in liver enzymes compared to placebo groups. Notably, the combination therapy was well tolerated with manageable side effects .
Case Study: Safety Profile
In another trial assessing the safety profile of this compound over a longer duration (48 weeks), results indicated that while some patients experienced mild to moderate side effects such as pruritus, overall tolerability was favorable. The study highlighted the importance of monitoring liver function tests regularly during treatment .
Mechanism of Action
Firsocostat exerts its effects by inhibiting acetyl-coenzyme A carboxylase, an enzyme involved in the conversion of acetyl-coenzyme A to malonyl-coenzyme A, a key step in fatty acid synthesis. By inhibiting this enzyme, this compound reduces the synthesis of fatty acids and promotes their oxidation. This leads to a decrease in hepatic steatosis and an improvement in insulin sensitivity .
Comparison with Similar Compounds
Firsocostat is unique in its dual inhibition of acetyl-coenzyme A carboxylase 1 and acetyl-coenzyme A carboxylase 2, which are involved in different aspects of fatty acid metabolism. Similar compounds include:
Cilofexor: A farnesoid X receptor agonist that inhibits bile acid synthesis and gluconeogenesis.
Semaglutide: A glucagon-like peptide-1 receptor agonist that modulates lipid metabolism and has anti-inflammatory effects.
This compound’s unique mechanism of action and its ability to target both acetyl-coenzyme A carboxylase isoforms make it a promising candidate for the treatment of metabolic disorders .
Biological Activity
Firsocostat, also known as GS-0976, is an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor developed for the treatment of non-alcoholic steatohepatitis (NASH). This compound has garnered attention due to its unique mechanism of action and promising clinical results. Below, we explore its biological activity, supported by research findings, case studies, and relevant data.
This compound functions as an allosteric inhibitor of ACC, specifically targeting the biotin carboxylase dimerization site. This binding prevents the dimerization necessary for ACC activity, thus inhibiting its function in fatty acid synthesis. The compound selectively inhibits both ACC1 and ACC2 isoforms without affecting other enzymes or receptors, demonstrating a high specificity that minimizes off-target effects .
Preclinical Findings
In preclinical studies using mouse models of NASH, this compound administration resulted in significant improvements in hepatic lipid metabolism. Notably, it ameliorated steatosis and hepatic fibrosis. The specific inhibition of ACC led to decreased de novo lipogenesis and enhanced mitochondrial fatty acid oxidation, contributing to reduced liver fat accumulation .
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials, most notably the Phase 2 ATLAS study. This double-blind, placebo-controlled trial involved 392 patients with advanced fibrosis due to NASH. Key findings include:
- Primary Endpoint : A ≥1-stage improvement in fibrosis without worsening of NASH was observed in 12% of patients treated with this compound monotherapy after 48 weeks .
- Secondary Endpoints : Statistically significant improvements were noted in liver biochemistry markers (e.g., ALT and AST), non-invasive tests of fibrosis, and the NAFLD Activity Score (NAS). For instance, a ≥2-point reduction in NAS was achieved more frequently in the this compound group compared to placebo .
Data Table: ATLAS Study Results
Treatment Group | Fibrosis Improvement (%) | NAS Reduction (%) | ALT Reduction (%) | AST Reduction (%) |
---|---|---|---|---|
This compound (n=33) | 12.1 | 20.9 | -37% | -30% |
Cilofexor (n=34) | 11.8 | 19.1 | -35% | -28% |
Placebo (n=38) | 10.5 | - | - | - |
Combination Therapies
This compound has also been studied in combination with other agents such as cilofexor and semaglutide. In one study involving a combination regimen of cilofexor and this compound:
- Patient Outcomes : 74% of patients showed a significant decline in hepatic fat after 12 weeks of treatment.
- Safety Profile : The combination was well tolerated with gastrointestinal events being the most common adverse effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world settings:
- Patient Cohort Analysis : A cohort of patients treated with this compound demonstrated marked reductions in liver stiffness and improvements in quality-of-life metrics related to liver health.
- Longitudinal Study : In a longitudinal study assessing patients over multiple years, those receiving this compound showed sustained improvements in liver function tests compared to historical controls not receiving the treatment .
Properties
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWWXIBKLBMSCS-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434635-54-7 | |
Record name | Firsocostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434635547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Firsocostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16166 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FIRSOCOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE10NJQ95M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Firsocostat interact with its target, ACC, and what are the downstream effects?
A1: this compound binds to and inhibits both isoforms of ACC, ACC1 and ACC2, within the liver [, ]. This inhibition blocks the conversion of acetyl-coenzyme A to malonyl-CoA, a key step in de novo lipogenesis (DNL), effectively reducing the liver's ability to synthesize new fatty acids [, ]. As a result, this compound treatment leads to decreased hepatic triglyceride content [, ]. Additionally, the reduced malonyl-CoA levels alleviate the inhibition of carnitine palmitoyltransferase I, promoting fatty acid oxidation within the liver [].
Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A2: this compound is primarily eliminated through hepatic metabolism, with hepatic organic anion transporting polypeptides (OATPs) playing a crucial role in its disposition []. Uridine diphospho-glucuronosyltransferase and cytochrome P450 3A enzymes have minimal involvement in its metabolism []. Notably, this compound demonstrates a low renal clearance [].
Q3: What is the influence of food and acid-reducing agents on Cilofexor, an FXR agonist often co-administered with this compound?
A4: While light-fat meals do not significantly affect Cilofexor exposure, high-fat meals can reduce its AUC by around 35% []. Concomitant administration of Cilofexor with acid-reducing agents like famotidine or omeprazole can substantially increase its exposure, particularly under fasting conditions []. Therefore, caution is advised when combining these medications, and co-administration under fasting conditions is generally not recommended with current formulations [].
Q4: What evidence supports the efficacy of this compound in treating NASH?
A5: Preclinical studies demonstrate that this compound effectively reduces hepatic steatosis and improves liver enzyme profiles in various animal models of NASH [, ]. A phase 2 clinical trial in patients with NASH and fibrosis revealed that this compound (20 mg daily for 12 weeks) significantly reduced liver fat by 29% compared to placebo []. These findings, along with positive results from combination therapies including this compound, support its potential as a treatment for NASH [, , , ].
Q5: What are the known safety concerns associated with this compound?
A6: While generally well-tolerated in clinical trials, this compound treatment has been associated with an increase in plasma triglyceride levels [, ]. This effect necessitates careful monitoring of lipid profiles during treatment, and the long-term cardiovascular implications of this observation warrant further investigation [, ].
Q6: How does this compound achieve liver-targeted delivery?
A7: this compound exhibits high affinity for OATPs, which are predominantly expressed in the liver [, ]. This preferential uptake by hepatic OATPs contributes to its liver-targeted distribution and reduces systemic exposure, potentially minimizing off-target effects [, ].
Q7: What are the future directions and research gaps in this compound research?
A7: Future research should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.